molecular formula C16H15NO4 B15316955 2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid

2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid

Cat. No.: B15316955
M. Wt: 285.29 g/mol
InChI Key: ZFRPAWJBCBQQHB-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid is a benzoic acid derivative featuring a benzyloxycarbonyl (Cbz) group and a methylamino substituent at the ortho position of the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in peptide chemistry, where the Cbz group acts as a protective moiety for amines . Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.31 g/mol (CAS: 42417-65-2). The stereospecific (S)-configuration in some analogs enhances its utility in chiral drug development .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid

InChI

InChI=1S/C16H15NO4/c1-17(14-10-6-5-9-13(14)15(18)19)16(20)21-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,19)

InChI Key

ZFRPAWJBCBQQHB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the benzoic acid moiety. One common method involves the reaction of methylamine with benzyloxycarbonyl chloride to form the protected amine, which is then coupled with a benzoic acid derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The benzyloxycarbonyl group can undergo oxidative cleavage under strong oxidizing conditions, leading to the formation of benzoic acid and other by-products.

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong reducing agents, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Benzoic acid and carbon dioxide.

    Reduction: Methylaminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptidomimetics.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Name Molecular Formula CAS Number Key Structural Features Source/Application
2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid C₁₄H₁₉NO₄ 42417-65-2 Cbz-protected methylamino at ortho position Life sciences research
4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid C₁₇H₁₇NO₄ 173898-15-2 Ethyl linker between Cbz and benzoic acid Research chemical (solubility in DMSO)
2-(Benzyl(methoxycarbonyl)amino)acetic acid C₁₁H₁₃NO₄ 262858-33-3 Methoxycarbonyl instead of Cbz; acetic acid backbone Pharmaceutical intermediate
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(3-nitrophenyl)acetic acid C₁₇H₁₅N₂O₆ N/A Nitrophenyl substituent; chiral center Inhibitor synthesis
2-([(Benzyloxy)carbonyl]amino)-2-hydroxyacetic acid C₁₀H₁₁NO₅ N/A Hydroxy group in acetic acid moiety Peptide modification

Key Observations :

  • Substituent Position: Unlike 4-substituted analogs (e.g., 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid ), the target compound has ortho-substituted groups, which may influence steric hindrance and reactivity.
  • Backbone Modifications: Replacing benzoic acid with acetic acid (e.g., 2-(Benzyl(methoxycarbonyl)amino)acetic acid ) reduces aromaticity and alters solubility.

Insights :

  • Cbz Protection: Widely used due to stability under acidic conditions and ease of removal via hydrogenolysis .
  • Chiral Synthesis : Stereospecific analogs (e.g., S-configuration in ) require enantioselective methods, impacting biological activity.

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